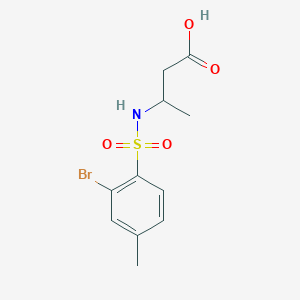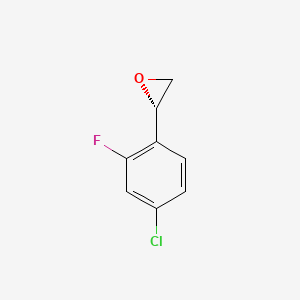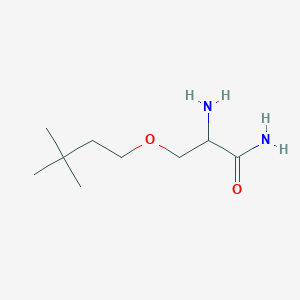
((5-Chlorothiophen-2-yl)methyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5-Chlorothiophen-2-yl)methyl)boronic acid is a chemical compound characterized by a boronic acid functional group attached to a 5-chlorothiophen-2-ylmethyl moiety
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-chlorothiophene-2-carboxaldehyde with a suitable boronic acid derivative under mild conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Resulting from oxidation reactions.
Borane Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biochemical studies, particularly in the study of enzyme mechanisms. Medicine: Industry: Utilized in material science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which ((5-Chlorothiophen-2-yl)methyl)boronic acid exerts its effects involves its interaction with biological targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Boronic Acids: Other boronic acids with different substituents.
Thiophene Derivatives: Compounds containing thiophene rings with various functional groups.
Chlorinated Compounds: Other chlorinated organic compounds.
Uniqueness: ((5-Chlorothiophen-2-yl)methyl)boronic acid is unique due to its specific combination of the boronic acid group and the chlorothiophene moiety, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propriétés
Formule moléculaire |
C5H6BClO2S |
|---|---|
Poids moléculaire |
176.43 g/mol |
Nom IUPAC |
(5-chlorothiophen-2-yl)methylboronic acid |
InChI |
InChI=1S/C5H6BClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2,8-9H,3H2 |
Clé InChI |
QBDXEQHNCPWFLV-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CC=C(S1)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-methyl-](/img/structure/B15318648.png)
![4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
![5-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B15318662.png)







